5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine
Description
The compound 5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine features a pyridine core substituted with a fluorine atom at the 5-position and a 1-methylpyrrolidin-3-yloxy group at the 2-position. The analysis below focuses on structurally analogous pyridine derivatives with fluorine and pyrrolidine/pyrrolidinyl substituents to infer properties and comparisons.
Properties
IUPAC Name |
5-fluoro-2-(1-methylpyrrolidin-3-yl)oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c1-13-5-4-9(7-13)14-10-3-2-8(11)6-12-10/h2-3,6,9H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLFNCGWRXMEJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OC2=NC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoropyridine and 1-methylpyrrolidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of 5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine may involve large-scale reactors and automated processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
1. Drug Development
5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine is primarily recognized for its potential as a pharmacological agent. Its structural features allow it to interact with various biological targets, making it a candidate for developing new therapeutics.
2. Orexin Receptor Antagonism
Recent studies have highlighted the compound's role as an orexin receptor antagonist. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. By antagonizing orexin receptors, this compound may offer a novel approach to treating insomnia and other sleep disorders. For instance, DORA 28 (MK-6096), a related compound, has shown promising results in preclinical models for insomnia treatment, suggesting that similar structures could have therapeutic efficacy in sleep regulation .
1. Anticancer Potential
Research indicates that compounds with similar structural motifs to 5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine may exhibit anticancer properties. The substitution patterns on the pyridine ring can influence the compound's ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
2. Neuropharmacology
The compound's interaction with neurotransmitter systems positions it as a potential candidate for addressing neurological disorders. Its ability to modulate synaptic transmission could lead to therapeutic applications in conditions such as depression and anxiety, where neurotransmitter dysregulation is prevalent.
Case Studies
Mechanism of Action
The mechanism of action of 5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine involves its interaction with specific molecular targets. The fluorine atom and the pyrrolidine moiety contribute to its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Fluorine Placement : Fluorine at the 5-position (as in the target compound) is less common in the evidence compared to 2- or 3-positions (e.g., 5-(2-fluoropyridin-3-yl)-2-methoxybenzaldehyde, CAS 1261911-72-1 ). Fluorine’s electron-withdrawing effect can modulate pyridine’s basicity and reactivity.
- Pyrrolidine/Piperidine Moieties: The 1-methylpyrrolidin-3-yloxy group in the target compound differs from analogs like 5-(3,3-difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine , where fluorination of pyrrolidine enhances metabolic stability.
Physicochemical Properties
- Hydrophilicity vs. Lipophilicity : The hydroxypropyl chain in 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol increases water solubility, whereas trifluoromethyl groups (e.g., ) enhance lipophilicity, impacting membrane permeability.
- Hydrogen Bonding : Hydroxyl and methoxy groups (e.g., ) facilitate hydrogen bonding, critical for enzyme inhibition or receptor antagonism.
Biological Activity
5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine (CAS No. 2198986-75-1) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine features a fluorine atom at the 5th position of a pyridine ring and a 1-methylpyrrolidin-3-yloxy group at the 2nd position. This unique structure contributes to its interaction with biological targets.
Molecular Formula : C10H12FN2O
Molecular Weight : 196.21 g/mol
CAS Number : 2198986-75-1
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the fluorine atom enhances its binding affinity, while the pyrrolidine moiety contributes to its solubility and bioavailability.
Research indicates that 5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine may modulate various biochemical pathways, potentially influencing processes such as cell signaling, enzyme activity, and gene expression .
Antitumor Activity
Recent studies have suggested that compounds similar to 5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine exhibit significant antitumor properties. For instance, related compounds have shown inhibitory effects on various cancer cell lines, demonstrating potential as therapeutic agents against malignancies such as non-small cell lung cancer (NSCLC) .
Inhibitory Effects on Kinases
The compound has been investigated for its inhibitory effects on specific kinases, which are critical in cancer progression. In vitro assays have shown that it can inhibit the activity of certain kinases involved in tumor growth and survival, indicating its potential utility in targeted cancer therapies .
Study Overview
A study examined the pharmacokinetics and pharmacodynamics of 5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine in preclinical models. The findings revealed:
| Parameter | Value |
|---|---|
| Oral Bioavailability | 100% |
| CNS Availability | High |
| Metabolic Stability | HLM Cl < 8 |
| Lipophilic Efficiency (LipE) | 5.4 |
These results suggest that the compound possesses favorable characteristics for oral administration and central nervous system penetration, making it a promising candidate for further development .
In Vivo Efficacy
In vivo studies demonstrated that administration of 5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine resulted in significant tumor regression in mouse models bearing human tumor xenografts. The treatment led to a marked decrease in tumor size and improved overall survival rates compared to control groups .
Q & A
Basic: How can researchers optimize the synthesis of 5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine?
Methodological Answer:
The synthesis typically involves three key steps:
Fluorination : Introduce fluorine at the 5-position of the pyridine ring using fluorinating agents like Selectfluor™ under anhydrous conditions.
Ether Formation : Couple the fluoropyridine intermediate with 1-methylpyrrolidin-3-ol via nucleophilic substitution (e.g., using NaH or K₂CO₃ in DMF at 80–100°C).
Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the product.
Critical Considerations : Monitor reaction progress via TLC/HPLC, and optimize solvent polarity to minimize side reactions. Use inert atmospheres (N₂/Ar) to prevent oxidation of the pyrrolidine moiety .
Basic: What structural characterization techniques are essential for confirming the compound’s identity?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SHELX) : Resolve the 3D structure, including bond angles and stereochemistry. Use SHELXL for refinement .
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine-induced deshielding of adjacent protons).
- ²D NMR (COSY, HSQC) : Assign overlapping signals in the pyrrolidine and pyridine rings.
- Mass Spectrometry (HRMS) : Validate molecular formula (C₁₁H₁₅FN₂O; MW 210.25 g/mol).
- IR Spectroscopy : Identify functional groups (e.g., C-O-C stretch at ~1100 cm⁻¹) .
Basic: How to design initial biological screening for this compound?
Methodological Answer:
- Receptor Binding Assays : Test affinity for cannabinoid receptors (CB1/CB2) using radioligand displacement (e.g., [³H]CP-55,940).
- In Vitro Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays.
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation.
- Control Experiments : Compare with structural analogs (e.g., BMS-903452, LY293111) to contextualize activity .
Advanced: How to resolve contradictions in reported biological activity across studies?
Methodological Answer:
Reproducibility Checks : Standardize assay conditions (e.g., buffer pH, incubation time).
Structural Validation : Confirm compound purity via HPLC (>98%) and co-crystallization with target receptors.
Off-Target Profiling : Use kinase/GPCR panels to identify unintended interactions.
Species-Specific Effects : Compare data from human vs. rodent models to account for metabolic differences.
Example : Discrepancies in CB1 binding may arise from variations in membrane preparation or ligand concentrations .
Advanced: What strategies are used to study the compound’s metabolic pathways?
Methodological Answer:
- In Vitro Models : Incubate with hepatocytes or recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to identify major metabolites.
- LC-MS/MS Analysis : Track hydroxylation, demethylation, or sulfation products.
- Isotope Labeling : Use ¹⁸O or deuterated analogs to trace metabolic cleavage of the ether bond.
- Computational Prediction : Apply software like MetaSite to simulate phase I/II metabolism .
Advanced: How to model receptor-ligand interactions computationally?
Methodological Answer:
Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses in CB1/C2 receptors.
Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., 100 ns simulations in GROMACS) to assess stability.
Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding affinities.
SAR Analysis : Compare with analogs (e.g., FIPM) to identify critical substituents for activity .
Advanced: How to design structure-activity relationship (SAR) studies for this scaffold?
Methodological Answer:
- Systematic Substitution : Modify the pyrrolidine (e.g., N-methyl vs. N-ethyl) or pyridine (e.g., 5-F vs. 5-Cl) moieties.
- Bioisosteric Replacement : Replace the ether oxygen with sulfonamide or methylene groups.
- Pharmacophore Mapping : Identify essential features (e.g., fluorine’s role in lipophilicity).
- Data Correlation : Use QSAR models to link structural features with bioactivity .
Advanced: How to address poor aqueous solubility in preclinical studies?
Methodological Answer:
- Co-Solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to enhance solubility.
- Salt Formation : Prepare hydrochloride or mesylate salts.
- Nanoformulation : Develop liposomal or polymeric nanoparticles.
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) for temporary hydrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
